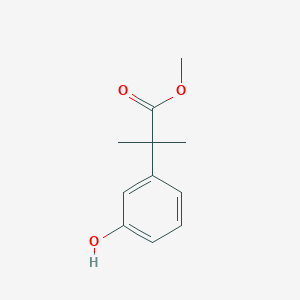

Methyl 2-(3-hydroxyphenyl)-2-methylpropanoate

Beschreibung

Eigenschaften

IUPAC Name |

methyl 2-(3-hydroxyphenyl)-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-11(2,10(13)14-3)8-5-4-6-9(12)7-8/h4-7,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMLRGHYMXKKBHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=CC=C1)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Boron Tribromide-Mediated Demethylation

A widely cited method involves the demethylation of 2-(3-methoxyphenyl)-2-methylpropionic acid methyl ester using boron tribromide (BBr₃) in dichloromethane (DCM) at cryogenic temperatures (-65°C). The reaction proceeds via cleavage of the methoxy group’s methyl ether bond, yielding the phenolic product.

Reaction Conditions and Workup

The substrate (2.77 g, 13.3 mmol) is dissolved in dry DCM (17 mL) and cooled to -65°C. A solution of BBr₃ (4.33 g, 17.3 mmol) in DCM (17 mL) is added dropwise, and the mixture is stirred for 90 minutes. Quenching with methanol followed by extraction with ethyl acetate and washing with 0.2 N HCl ensures removal of residual boron species. Purification via silica gel chromatography (0–25% ethyl acetate in hexanes) affords the product as a light yellow oil in unquantified yield.

Analytical Validation

-

¹H-NMR (400 MHz, CDCl₃): δ 7.25 (t, J = 8.0 Hz, 1H), 6.97–6.94 (m, 1H), 6.88 (s, 1H), 6.79–6.76 (m, 1H), 3.72 (s, 3H), 1.62 (s, 6H).

-

Mass Spectrometry: Calculated for C₁₁H₁₄NaO₃ (M + Na⁺) 217.1; observed 217.1.

This method’s key advantage lies in its simplicity and use of commercially available reagents. However, the need for ultra-low temperatures and hazardous BBr₃ necessitates specialized equipment and safety protocols.

Palladium-Catalyzed Cross-Coupling Approaches

Coupling of 4-Bromo Phenethyl Alcohol with Dimethylketene Acetal

A patent-published route employs a palladium-catalyzed coupling of 4-bromo phenethyl alcohol with methyltrimethylsilyl dimethylketene acetal to construct the aryl-propanoate backbone.

Reaction Protocol

In a representative example, 4-bromo phenethyl alcohol (2 g), Pd₂(dba)₃ (0.18 g), t-Bu₃P (0.16 g), ZnF₂ (0.51 g), and methyltrimethylsilyl dimethylketene acetal (2.6 g) are combined in DMF (20 mL) at 80°C for 18 hours. Workup with water and ethyl acetate, followed by drying over Na₂SO₄ and chromatography, yields 2-[4-(2-hydroxyethyl)phenyl]-2-methylpropionic acid methyl ester (2.2 g, 94%).

Intermediate Functionalization

The hydroxyethyl intermediate undergoes mesylation using methanesulfonyl chloride (MsCl) and triethylamine in DCM at room temperature. Subsequent displacement reactions or hydrolysis could theoretically yield the target compound, though explicit details are omitted in the patent.

Spectroscopic Data

-

¹H-NMR (400 MHz, CDCl₃): δ 1.57 (s, 6H), 2.82–2.84 (t, 2H), 3.65 (s, 3H), 3.83–3.86 (t, 2H), 7.18–7.20 (d, 2H), 7.27–7.29 (d, 2H).

This method’s scalability and high yield make it industrially viable, though the reliance on palladium catalysts increases cost.

Comparative Analysis of Synthetic Routes

Efficiency and Practicality

-

Demethylation Route: Requires fewer steps but lower tolerance for functional groups due to BBr₃’s harsh reactivity.

-

Cross-Coupling Route: Offers modularity for structural analogs but involves multi-step synthesis and costly catalysts.

Purification Strategies

| Method | Purification Technique | Yield |

|---|---|---|

| Demethylation | Silica gel chromatography | Moderate |

| Cross-Coupling | Extraction + chromatography | High (94%) |

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-(3-hydroxyphenyl)-2-methylpropanoate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate the substitution of the hydroxy group.

Major Products Formed

Oxidation: 3-hydroxyphenylacetic acid or 3-oxophenylacetic acid.

Reduction: Methyl 2-(3-hydroxyphenyl)-2-methylpropanol.

Substitution: Various substituted phenylpropanoates depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antihistamine Activity

Methyl 2-(3-hydroxyphenyl)-2-methylpropanoate is a derivative of compounds known for their antihistamine properties. These derivatives exhibit high selectivity for H1 receptors, making them suitable for treating allergic conditions without significant side effects associated with other receptors . A notable patent describes the synthesis of these compounds and their potential use in pharmaceuticals aimed at managing allergic diseases while minimizing interactions with cardiovascular medications .

Anticancer Potential

Recent research has highlighted the antiproliferative activity of related compounds against various cancer cell lines. For instance, derivatives similar to this compound have shown IC50 values significantly lower than standard chemotherapeutics like doxorubicin. This suggests that these compounds could serve as promising candidates for further development as anticancer agents .

Materials Science

Synthesis of Mesoporous Materials

The compound has been explored in the synthesis of mesoporous materials. Its unique structural attributes allow it to act as a template or precursor in creating nanostructured materials, which are crucial for applications in catalysis and drug delivery systems . The ability to modify its structure further enhances its utility in developing advanced materials.

Agricultural Chemistry

Pesticidal Properties

There is emerging evidence that derivatives of this compound exhibit pesticidal properties. Research indicates that these compounds can be effective against certain pests while being less harmful to beneficial insects, thereby supporting sustainable agricultural practices . Further studies are needed to quantify their efficacy and safety profiles in agricultural applications.

Case Studies

Case Study 1: Antihistamine Development

A study focusing on the synthesis of this compound derivatives demonstrated their efficacy as selective H1 antagonists. The research involved evaluating the pharmacokinetic profiles and therapeutic windows, leading to promising results for clinical applications in allergy treatments .

Case Study 2: Anticancer Research

In another study, researchers synthesized a series of analogs based on this compound and evaluated their anticancer activity against HeLa cells. The findings indicated that modifications could enhance potency while maintaining low toxicity levels, paving the way for new cancer therapies .

Wirkmechanismus

The mechanism of action of Methyl 2-(3-hydroxyphenyl)-2-methylpropanoate involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis to release the active phenylpropanoic acid derivative, which can interact with enzymes and receptors in biological systems.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues: Substitution Patterns and Physicochemical Properties

The following table summarizes key structural analogs, highlighting differences in substituents and their impact on properties:

Key Observations:

- Substituent Effects: Hydroxyl vs. Ester vs. Acetate: Methylpropanoate esters (e.g., target compound) exhibit greater steric hindrance than acetate derivatives (e.g., Methyl 2-(4-hydroxyphenyl)acetate), which may influence metabolic stability .

Bioactivity

- Antimicrobial Activity: Compound 2-{2-[(acetyloxy)methyl]oxiran-2-yl}-4-methoxy-5-methylphenyl 2-methylpropanoate (from Schizogyne sericea) showed broad-spectrum antimicrobial activity with a 10 mm inhibition zone, attributed to its oxirane and acetyloxy groups . In contrast, the target compound’s hydroxyl group may limit membrane penetration, reducing direct antimicrobial efficacy.

- Anti-Inflammatory Potential: A related compound, Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate, demonstrated anti-inflammatory effects via NF-κB inhibition, suggesting that phenolic esters with hydroxyl groups could modulate inflammatory pathways .

Biologische Aktivität

Methyl 2-(3-hydroxyphenyl)-2-methylpropanoate, an organic compound with the molecular formula , has garnered attention in various fields due to its potential biological activities. This article reviews its biochemical properties, mechanisms of action, and relevant research findings, providing a comprehensive overview of its biological significance.

This compound is a derivative of phenylpropanoic acid characterized by a hydroxy group on the phenyl ring and a methyl ester functional group. Its structure allows it to participate in several biochemical reactions, including oxidation, reduction, and substitution reactions. The compound is known to be stable in various environments, which enhances its potential applications in biological systems.

The biological activity of this compound is closely linked to its interaction with cellular pathways and enzymes. Similar compounds have been shown to:

- Modulate Enzyme Activity : The compound may interact with enzymes involved in metabolic pathways, potentially influencing processes such as cell signaling and gene expression.

- Participate in Chemical Reactions : It is involved in the Suzuki–Miyaura coupling reaction, which is significant for synthesizing complex organic molecules.

- Act as a Nitrification Inhibitor : Similar compounds have been documented to suppress soil nitrification, thereby reducing nitrogen loss in agricultural settings.

Antioxidant and Anti-inflammatory Effects

Research indicates that this compound exhibits antioxidant properties, which are critical for reducing oxidative stress in cells. This property is particularly relevant for preventing cellular damage associated with inflammation and chronic diseases. The compound's structure suggests that it may scavenge free radicals effectively .

Anticancer Potential

Several studies have explored the anticancer properties of compounds structurally related to this compound. For instance:

- Cell Proliferation Inhibition : In vitro studies have shown that related compounds can inhibit the proliferation of cancer cell lines, including HeLa (cervical adenocarcinoma) and A549 (lung carcinoma) cells .

- Mechanistic Insights : The anticancer activity may be attributed to the ability of these compounds to induce apoptosis or inhibit cell cycle progression through modulation of specific signaling pathways .

Study on Antimicrobial Activity

A recent study investigated the antimicrobial effects of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated significant antibacterial activity, suggesting its potential as a therapeutic agent against resistant bacterial strains .

Pharmacokinetics and Metabolism

The pharmacokinetic profile of similar compounds indicates that the presence of methyl groups can enhance intestinal absorption and metabolic stability. This characteristic is crucial for developing effective therapeutic agents that require adequate bioavailability for clinical efficacy.

Summary Table of Biological Activities

| Biological Activity | Description |

|---|---|

| Antioxidant | Scavenges free radicals; reduces oxidative stress |

| Anti-inflammatory | Modulates inflammatory pathways; reduces inflammation |

| Anticancer | Inhibits proliferation in cancer cell lines; induces apoptosis |

| Antimicrobial | Effective against MRSA; potential therapeutic applications |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2-(3-hydroxyphenyl)-2-methylpropanoate, and what reaction conditions optimize yield?

- Methodological Answer : The compound can be synthesized via esterification of 2-(3-hydroxyphenyl)-2-methylpropanoic acid with methanol under acidic catalysis (e.g., H₂SO₄ or HCl) under reflux . Purification via column chromatography using silica gel and a hexane/ethyl acetate gradient is recommended. Yield optimization requires controlled temperature (60–80°C) and stoichiometric excess of methanol .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, particularly the ester carbonyl (~170 ppm in ¹³C NMR) and aromatic protons (δ 6.5–7.5 ppm in ¹H NMR). High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95%) .

Q. How does the hydroxyphenyl moiety influence the compound’s stability under varying pH conditions?

- Methodological Answer : The phenolic –OH group increases susceptibility to oxidation. Stability studies in buffered solutions (pH 2–10) show optimal stability at pH 5–7 (t₁/₂ > 30 days at 25°C). Degradation at alkaline pH involves ester hydrolysis to 2-(3-hydroxyphenyl)-2-methylpropanoic acid, confirmed by LC-MS .

Q. What precautions are necessary for handling this compound in laboratory settings?

- Methodological Answer : Use nitrile gloves and eye protection due to potential skin/eye irritation. Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent hydrolysis. Work in a fume hood to avoid inhalation of vapors during synthesis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for structural analogs of this compound?

- Methodological Answer : Discrepancies in activity (e.g., anti-inflammatory vs. cytotoxicity) may arise from assay conditions (e.g., cell line variability, concentration ranges). Validate findings using orthogonal assays (e.g., NF-κB luciferase reporter vs. cytokine ELISA) and compare under standardized protocols .

Q. What computational strategies predict the metabolic fate of this compound in vivo?

- Methodological Answer : Density Functional Theory (DFT) simulations model ester hydrolysis energetics, while molecular docking predicts interactions with hepatic carboxylesterases. ADMET predictors (e.g., SwissADME) forecast metabolites like 2-(3-hydroxyphenyl)-2-methylpropanoic acid and glucuronide conjugates .

Q. What challenges arise during scale-up synthesis, and how can they be mitigated?

- Methodological Answer : Batch-to-batch variability in esterification efficiency occurs due to inadequate mixing or heat distribution. Continuous flow reactors with precise temperature control (ΔT ±1°C) and in-line FTIR monitoring improve reproducibility at multi-gram scales .

Q. How does the stereochemistry of related compounds (e.g., R-isomers) affect biological activity?

- Methodological Answer : Enantiomers may exhibit divergent binding affinities. For example, (R)-configured analogs show enhanced inhibition of IL-6 in THP-1 cells compared to (S)-forms. Resolve enantiomers via chiral HPLC (e.g., Chiralpak IA column) and validate using circular dichroism .

Key Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.